TDI-8304

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C32H47N5O6 |

|---|---|

Poids moléculaire |

597.7 g/mol |

Nom IUPAC |

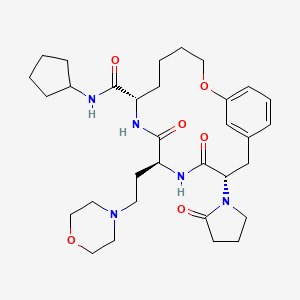

(7S,10S,13S)-N-cyclopentyl-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide |

InChI |

InChI=1S/C32H47N5O6/c38-29-12-6-14-37(29)28-22-23-7-5-10-25(21-23)43-18-4-3-11-26(30(39)33-24-8-1-2-9-24)34-31(40)27(35-32(28)41)13-15-36-16-19-42-20-17-36/h5,7,10,21,24,26-28H,1-4,6,8-9,11-20,22H2,(H,33,39)(H,34,40)(H,35,41)/t26-,27-,28-/m0/s1 |

Clé InChI |

UGEFECOTMZPOER-KCHLEUMXSA-N |

SMILES isomérique |

C1CCOC2=CC=CC(=C2)C[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C1)C(=O)NC3CCCC3)CCN4CCOCC4)N5CCCC5=O |

SMILES canonique |

C1CCC(C1)NC(=O)C2CCCCOC3=CC=CC(=C3)CC(C(=O)NC(C(=O)N2)CCN4CCOCC4)N5CCCC5=O |

Origine du produit |

United States |

Foundational & Exploratory

TDI-8304: A Technical Guide to its Mechanism of Action Against Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of TDI-8304, a potent and selective inhibitor of the Plasmodium falciparum proteasome. The information presented herein is intended to support research and development efforts in the field of antimalarial drug discovery.

Core Mechanism of Action: Targeting the Parasite's Protein Degradation Machinery

This compound is a macrocyclic peptide that acts as a highly selective, noncovalent inhibitor of the Plasmodium falciparum 20S proteasome (Pf20S).[1][2] The proteasome is a critical multi-protein complex responsible for the degradation of ubiquitinated proteins, a process essential for various cellular functions, including protein quality control, cell cycle progression, and signal transduction.[3][4][5] By inhibiting the Pf20S, this compound disrupts these vital processes, leading to the accumulation of toxic polyubiquitinated proteins and ultimately causing rapid parasite death.[1][6]

The primary target of this compound within the Pf20S complex is the chymotrypsin-like activity of the β5 subunit.[1][7] It exhibits time-dependent inhibition with an induced-fit mechanism, indicating a conformational change upon binding.[1] This results in a long residence time on the target, contributing to its potent antiplasmodial activity.[8]

Quantitative Efficacy and Selectivity

This compound demonstrates potent activity against various strains of P. falciparum, including those resistant to current first-line artemisinin-based therapies.[1][3] Its high selectivity for the parasite proteasome over human orthologs minimizes the potential for host cell toxicity.[1][2]

Table 1: In Vitro Potency of this compound against P. falciparum Strains

| Strain | Resistance Profile | EC50 (nM) | Reference |

| 3D7 | Drug-sensitive | 9 | [2] |

| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | Comparable to 3D7 | [1] |

| Dd2β6A117D | This compound resistant | ~18-fold higher than Dd2 | [1] |

| Dd2β5A49S | Proteasome inhibitor-resistant | Comparable to Dd2 | [1] |

| HB3 | Chloroquine-sensitive | Comparable to 3D7 | [1] |

| Cam3.IRev | Artemisinin-sensitive | Not specified | [1] |

| Cam3.IR539T | Artemisinin-resistant | Comparable to sensitive strains | [1] |

| Clinical Isolates (Uganda) | Various | Geometric Mean: 18 (Range: 5-30) | [1][6] |

Table 2: Proteasome Inhibition and Selectivity of this compound

| Target | Parameter | Value | Reference |

| P. falciparum 20S (Pf20S) β5 subunit | IC50 | 0.06 µM | [2] |

| Human constitutive 20S (c-20S) | IC50 | > 80 µM | [2] |

| Human immunoproteasome 20S (i-20S) | IC50 | > 80 µM | [2] |

| Pf20S:this compound complex | KIapp | 1007 nM | [1] |

| Pf20S:this compound complex | Ki* | 89.6 nM | [1] |

| Pf20S:this compound complex | t1/2 (half-life) | 14.4 minutes | [1][8] |

| Pf20S:this compound complex | koff | 0.0008 s-1 | [8] |

Signaling Pathways and Molecular Interactions

The mechanism of action of this compound involves the direct inhibition of the Pf20S proteasome, leading to a cascade of downstream effects that result in parasite death.

References

- 1. Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Pf20S inhibitor | Probechem Biochemicals [probechem.com]

- 3. Structural study points the way to better malaria drugs | Cornell Chronicle [news.cornell.edu]

- 4. Dual-targeting proteasome inhibitor ONX-0914 demonstrates potent antiplasmodial activity for malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.malariaworld.org [media.malariaworld.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structures revealing mechanisms of resistance and collateral sensitivity of Plasmodium falciparum to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Target of TDI-8304: A Selective Inhibitor of the Plasmodium falciparum Proteasome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TDI-8304 is a potent, noncovalent, and highly selective macrocyclic peptide inhibitor of the Plasmodium falciparum 20S proteasome (Pf20S).[1] Its primary molecular target is the chymotrypsin-like (β5) subunit of the Pf20S, a crucial component of the parasite's ubiquitin-proteasome system (UPS). By inhibiting this target, this compound disrupts protein homeostasis, leading to the accumulation of polyubiquitinated proteins and ultimately, parasite death.[2] This targeted mechanism of action, coupled with its high selectivity for the parasite proteasome over human orthologs, establishes this compound as a promising candidate for antimalarial drug development.[3][4]

Introduction to the Ubiquitin-Proteasome System in Plasmodium falciparum

The ubiquitin-proteasome system is a critical pathway for protein degradation in all eukaryotes, including the malaria parasite Plasmodium falciparum.[5] This system is essential for various cellular processes, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins.[6] The 26S proteasome, the central enzyme of this pathway, is a large protein complex composed of a 20S core particle (CP) and a 19S regulatory particle (RP). The 20S core possesses the proteolytic activity, with three distinct active sites within its β-subunits: caspase-like (β1), trypsin-like (β2), and chymotrypsin-like (β5) activities.[6] Given its central role in parasite survival, the Pf20S has emerged as a key target for the development of novel antimalarial therapeutics.[3]

This compound: Mechanism of Action and Molecular Interactions

This compound acts as a potent and selective inhibitor of the chymotryptic β5 subunit of the P. falciparum 20S proteasome.[2] It exhibits time-dependent inhibition with an induced-fit mechanism.[2] High-resolution cryo-electron microscopy (cryo-EM) studies have revealed the precise binding mode of this compound within the β5 active site of Pf20S.[4][7] The inhibitor binds to the substrate-binding cleft between the β5 and β6 subunits.[4] Key interactions include the P1 cyclopentyl group of this compound projecting into the S1 pocket and the P3 morpholino group inserting into the S3 pocket of the β5 subunit.[4] An extensive network of hydrogen bonds is formed with residues Ser21, Gly47, and Ala49 of the β5 subunit, as well as Asp153 of the adjacent β6 subunit.[4]

Interestingly, while this compound's primary and most potent inhibitory activity is against the β5 subunit, cryo-EM structures have also shown that it can bind to the β2 active site, albeit weakly.[4][7] This weak inhibition of the β2 subunit may contribute synergistically to its overall antimalarial efficacy.[4]

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structures revealing mechanisms of resistance and collateral sensitivity of Plasmodium falciparum to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combating Malaria: Targeting the Ubiquitin-Proteasome System to Conquer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ubiquitin-proteasome system in Plasmodium: a potential antimalarial target to overcome resistance – a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

TDI-8304: A Technical Guide to a Novel Antimalarial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

TDI-8304 is a novel macrocyclic peptide that demonstrates potent and selective inhibitory activity against the 20S proteasome of Plasmodium falciparum (Pf20S), the parasite responsible for the most lethal form of malaria. This document provides a comprehensive technical overview of this compound, including its structure, chemical properties, mechanism of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to support further research and development of this compound as a promising next-generation antimalarial therapeutic.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of new antimalarial agents with novel mechanisms of action. The parasite's proteasome is an essential enzyme complex responsible for protein degradation and turnover, making it an attractive drug target. This compound has been identified as a highly selective inhibitor of the Pf20S, exhibiting potent activity against both drug-sensitive and drug-resistant parasite strains. Its unique macrocyclic structure contributes to its high affinity and specificity for the parasite proteasome over its human counterparts.

Structure and Chemical Properties

This compound is a macrocyclic peptide whose structure has been elucidated through cryo-electron microscopy in complex with the P. falciparum 20S proteasome.[1] This structural information has been crucial in understanding its selective binding to the parasite's proteasome.

Chemical Structure

The precise chemical structure of this compound is proprietary information of the developing institution and is not publicly available in full detail. However, it is characterized as a macrocyclic peptide.[2]

Physicochemical and Pharmacokinetic Properties

A summary of the key chemical and pharmacokinetic properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | Not Available | |

| Molecular Weight | Not Available | |

| Solubility | Good | [3] |

| Plasma Stability (Human) | High | [3] |

| Plasma Stability (Mouse) | Moderate | [3] |

| Microsomal Stability (Human) | High | [3] |

| Microsomal Stability (Mouse) | Moderate | [3] |

| PAMPA Permeability | Modest | [3] |

Table 1: Physicochemical and Pharmacokinetic Properties of this compound.

Biological Activity and Mechanism of Action

This compound exerts its antimalarial effect through the specific inhibition of the chymotrypsin-like activity of the β5 subunit of the Pf20S proteasome.[4] This inhibition leads to a disruption of the parasite's ubiquitin-proteasome system, resulting in the accumulation of polyubiquitinated proteins and subsequent parasite death.[5]

In Vitro Activity

This compound demonstrates potent activity against various strains of P. falciparum, including those resistant to current antimalarial drugs. A summary of its in vitro inhibitory and effective concentrations is provided in Table 2.

| Assay | Strain/Target | Value | Reference |

| IC50 | Pf20S (β5 subunit) | 22.4 nM | [6] |

| IC50 | Human c-20S | > 80 µM | [7] |

| IC50 | Human i-20S | > 80 µM | [7] |

| EC50 | P. falciparum 3D7 | 9 nM | [7] |

| EC50 | P. falciparum Dd2 | 18 nM (mean against 38 clinical isolates) | [8] |

| EC50 | P. falciparum Dd2β6A117D (resistant) | ~324 nM (~18-fold reduction in potency) | [8] |

| EC50 | P. falciparum Dd2β5A49S (resistant) | Comparable to Dd2 | [8] |

| EC50 | P. cynomolgi (liver stage, in the presence of ABT) | 2.4 µM (schizonts), 3.1 µM (hypnozoites) | [9] |

| Cytotoxicity (HepG2 cells) | Not cytotoxic | [5] |

Table 2: In Vitro Activity of this compound.

Signaling Pathway

The inhibitory action of this compound on the Pf20S proteasome disrupts the normal degradation of ubiquitinated proteins within the parasite, leading to a cytotoxic buildup of these proteins.

Caption: this compound inhibits the Pf20S proteasome, leading to parasite death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I)

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum cultures.

Caption: Workflow for the in vitro antiplasmodial activity assay.

Methodology:

-

Parasite Culture: Synchronized ring-stage P. falciparum parasites are cultured in human red blood cells at 1% parasitemia and 2% hematocrit in RPMI 1640 medium supplemented with Albumax II.

-

Drug Dilution: this compound is serially diluted in culture medium in a 96-well plate.

-

Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: After incubation, the red blood cells are lysed, and the parasite DNA is stained with SYBR Green I dye.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a non-linear regression model.

Proteasome Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of the purified Pf20S proteasome.

Methodology:

-

Enzyme Preparation: Purified Pf20S proteasome is diluted in assay buffer (e.g., 20 mM HEPES, pH 7.5, 0.5 mM EDTA).

-

Inhibitor Incubation: The enzyme is incubated with various concentrations of this compound for a specified time at room temperature.

-

Substrate Addition: A fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) is added to initiate the reaction.

-

Fluorescence Monitoring: The increase in fluorescence due to the cleavage of the substrate is monitored over time using a microplate reader.

-

Data Analysis: The rate of substrate cleavage is determined from the linear phase of the reaction. The IC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

Parasite Reduction Ratio (PRR) Assay

The PRR assay assesses the rate of parasite killing by an antimalarial drug.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. media.malariaworld.org [media.malariaworld.org]

- 3. In vitro anti-Plasmodium activity assays. [bio-protocol.org]

- 4. P. falciparum In Vitro Killing Rates Allow to Discriminate between Different Antimalarial Mode-of-Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Frontiers | Incomplete Plasmodium falciparum growth inhibition following piperaquine treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay [frontiersin.org]

- 8. The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of Plasmodium falciparum Viability after Antimalarial Treatment In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phytopharmajournal.com [phytopharmajournal.com]

Selectivity of TDI-8304 for parasite vs human proteasome

An In-depth Technical Guide on the Selective Inhibition of Parasite vs. Human Proteasome by TDI-8304

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the development of novel therapeutics with new mechanisms of action. The parasite's ubiquitin-proteasome system (UPS) has been identified as a critical drug target, essential for various stages of the parasite's life cycle, including the erythrocytic, liver, and gametocyte stages.[1][2][3] this compound is an experimental macrocyclic peptide inhibitor that demonstrates high potency and selectivity for the P. falciparum 20S proteasome (Pf20S) over its human counterparts.[1][4][5] This selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile. This document provides a detailed technical overview of this compound's selectivity, summarizing key quantitative data, outlining experimental protocols, and visualizing its mechanism of action.

Quantitative Analysis of Selectivity

This compound exhibits a marked preference for inhibiting the chymotrypsin-like activity of the β5 subunit of the P. falciparum proteasome (Pf20S) compared to the human constitutive proteasome (c-20S) and immunoproteasome (i-20S).[1][6] The compound operates via a time-dependent, induced-fit mechanism, characteristic of a slow-binding inhibitor.[1][6] This potent and selective inhibition of the parasite's primary protein degradation machinery leads to the accumulation of polyubiquitinated proteins, triggering cell death.[6][7] While this compound potently inhibits parasite growth across various drug-sensitive and resistant strains, it shows no cytotoxicity to human HepG2 cells, underscoring its high selectivity.[6][7]

| Parameter | Target Proteasome/Cell | Value | Reference |

| Biochemical Assays | |||

| Kiapp | Pf20S β5 subunit | 1,007 nM | [1][6] |

| Ki*app (after induced fit) | Pf20S β5 subunit | 89.6 nM | [1][6] |

| koff | Pf20S:this compound Complex | 0.0008 s-1 | [1][4] |

| Half-life (t1/2) of Complex | Pf20S:this compound Complex | 14.4 minutes | [4][6] |

| Inhibition Profile | Human c-20S & i-20S | Markedly lower inhibition than Pf20S | [6] |

| Cell-Based Assays | |||

| EC50 (Geometric Mean) | P. falciparum (38 clinical isolates) | 18 nM | [6][7] |

| Cytotoxicity | Human HepG2 Cells | Non-toxic at effective concentrations | [6][7] |

Mechanism of Selective Inhibition

Structural studies, including high-resolution cryo-electron microscopy, have elucidated the molecular basis for this compound's selectivity.[1][2][4] The inhibitor binds to the active site cleft between the β5 and β6 subunits of the proteasome.[4] The high-affinity binding to the P. falciparum proteasome is largely attributed to specific interactions that are not conserved in the human proteasome. A pivotal interaction involves the formation of two hydrogen bonds between the pyrrolidinone moiety of this compound and the side chain of Serine 154 on the Pf20S β6 subunit.[4] This, combined with extensive hydrophobic and hydrophilic contacts, anchors the inhibitor firmly in the parasite enzyme's active site, accounting for its potent and selective action.[4]

Experimental Protocols

The determination of this compound's selectivity involves a series of biochemical and cell-based assays.

Proteasome Activity and Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of purified proteasomes.

-

Proteasome Purification: 20S proteasomes are purified from P. falciparum parasite pellets (Pf20S) and human erythrocytes or cell lines (human c-20S and i-20S).

-

Assay Principle: The chymotrypsin-like (β5 subunit) activity of the proteasome is measured by monitoring the hydrolysis of the fluorogenic peptide substrate Suc-LLVY-AMC. Cleavage of the substrate releases the fluorescent aminomethyl-coumarin (AMC) group.

-

Procedure:

-

Purified proteasome is pre-incubated in assay buffer.

-

To isolate the β5 subunit activity, a β2-specific inhibitor such as WLW-vs may be added.[6]

-

Serial dilutions of this compound (or vehicle control) are added to the proteasome solution and incubated.

-

The reaction is initiated by adding the Suc-LLVY-AMC substrate.

-

Fluorescence (excitation ~360 nm, emission ~460 nm) is measured over time using a plate reader.

-

-

Data Analysis: For dose-dependent inhibition, IC50 values are calculated by plotting the reaction rate against the inhibitor concentration. For time-dependent inhibition, the observed rate constant (kobs) is determined at various inhibitor concentrations to calculate kinetic parameters like Kiapp and Ki*app.[1][6]

P. falciparum Growth Inhibition Assay

This assay assesses the potency of this compound against the live parasite.

-

Parasite Culture: A-sexual, erythrocytic stage P. falciparum parasites (e.g., 3D7 or Dd2 strains) are cultured in human erythrocytes.

-

Procedure:

-

Synchronized ring-stage parasite cultures are plated in 96-well plates.

-

Serial dilutions of this compound are added.

-

Plates are incubated for 48-72 hours under standard culture conditions.

-

Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I or PicoGreen) or by microscopy.

-

-

Data Analysis: The fluorescence or parasitemia data is normalized to controls, and EC50 values are determined using a dose-response curve fit.

Human Cell Cytotoxicity Assay

This assay evaluates the off-target toxicity of the compound.

-

Cell Culture: A human cell line, typically HepG2 (hepatoma), is cultured in 96-well plates.[6]

-

Procedure:

-

Cells are seeded and allowed to adhere.

-

Serial dilutions of this compound are added.

-

Plates are incubated for a period corresponding to the parasite growth assay (e.g., 72 hours).

-

Cell viability is measured using a metabolic indicator dye such as Resazurin or MTT.

-

-

Data Analysis: A selectivity index (SI) can be calculated by dividing the CC50 (cytotoxic concentration 50%) of the human cell line by the EC50 of the parasite.

On-Target Activity Confirmation (Western Blot)

This experiment confirms that this compound inhibits the proteasome within the parasite, leading to the expected downstream effect.

-

Procedure:

-

Synchronized late-stage P. falciparum parasites are treated with an effective concentration of this compound (e.g., 1 µM) or a vehicle control for several hours (e.g., 6 hours).[6][7]

-

Parasites are isolated from red blood cells by saponin lysis.

-

Total protein lysates are prepared.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for ubiquitin.

-

-

Analysis: A significant increase in high-molecular-weight polyubiquitinated protein bands in the this compound-treated sample compared to the control confirms on-target proteasome inhibition.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Structural study points the way to better malaria drugs | Cornell Chronicle [news.cornell.edu]

- 3. Structural study points the way to better malaria drugs | EurekAlert! [eurekalert.org]

- 4. Structures revealing mechanisms of resistance and collateral sensitivity of Plasmodium falciparum to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

TDI-8304: A Noncovalent Inhibitor of the Plasmodium falciparum Proteasome

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the development of novel antimalarials with new mechanisms of action. The parasite's ubiquitin-proteasome system (UPS) has been identified as a critical pathway for protein degradation and turnover, making it an essential target for therapeutic intervention. TDI-8304, a macrocyclic peptide, has emerged as a potent and highly selective noncovalent inhibitor of the P. falciparum 20S proteasome (Pf20S). This document provides a comprehensive technical overview of this compound, summarizing its biochemical activity, cellular effects, and preclinical efficacy, along with detailed experimental protocols and pathway diagrams.

Mechanism of Action

This compound functions by selectively inhibiting the chymotrypsin-like activity of the β5 subunit within the Pf20S proteasome. Unlike covalent inhibitors, this compound binds noncovalently, exhibiting a time-dependent, induced-fit mechanism. Cryo-electron microscopy studies have revealed that this compound binds extensively to the β5 subunit's active site and also shows weak interaction with the β2 subunit. This inhibition disrupts the normal degradation of polyubiquitinated proteins, leading to their accumulation within the parasite and subsequent cell death. The high selectivity of this compound for the parasite's proteasome over human constitutive (c-20S) and immunoproteasomes (i-20S) is attributed to specific structural differences in the β5 binding pocket, making it a promising candidate for development with a potentially wide therapeutic window.

The Ubiquitin-Proteasome System (UPS) Pathway

The UPS is a multi-step enzymatic cascade responsible for tagging and degrading proteins. This compound intervenes at the final degradation step within the 20S catalytic core of the proteasome.

Quantitative Data Summary

The inhibitory activity and efficacy of this compound have been quantified through various biochemical and cellular assays. The data highlights its potency against the parasite proteasome and its selectivity over human orthologs.

Table 1: Biochemical Activity of this compound

| Target | Parameter | Value | Reference |

| P. falciparum 20S Proteasome (Pf20S) | IC50 (β5 chymotrypsin-like activity) | 0.06 µM (60 nM) | |

| Human Constitutive Proteasome (c-20S) | IC50 | >80 µM | |

| Human Immunoproteasome (i-20S) | IC50 | >80 µM | |

| Pf20S-TDI-8304 Complex | KIapp (Apparent Initial Binding Constant) | 1007 nM | |

| Pf20S-TDI-8304 Complex | Ki* (Overall Inhibition Constant) | 89.6 nM | |

| Pf20S-TDI-8304 Complex | koff (Dissociation Rate Constant) | 0.0008 s-1 | |

| Pf20S-TDI-8304 Complex | t1/2 (Half-life of Complex) | 14.4 minutes |

Table 2: In Vitro and Ex Vivo Antiplasmodial Activity of this compound

| P. falciparum Strain / Isolate | Parameter | Value | Reference |

| 3D7 (Lab Strain) | EC50 | 9 nM | |

| Dd2 (Drug-Resistant Lab Strain) | EC50 | Potent activity | |

| Dd2β6A117D (Resistant Mutant) | EC50 | Potent activity | |

| Dd2β5A49S (Resistant Mutant) | EC50 | Potent activity | |

| Artemisinin-Resistant Strains | EC50 | No cross-resistance observed | |

| 38 Ugandan Clinical Isolates | Geometric Mean EC50 | 18 nM (range: 5-30 nM) |

Table 3: Preclinical and Safety Profile of this compound

| Assay | Parameter | Result | Reference |

| Humanized Mouse Model (P. falciparum) | Efficacy (100 mg/kg s.c., b.i.d.) | Reduced parasitemia | |

| P. cynomolgi Liver Stage Model | IC50 (Schizonts, radical cure mode) | 1.8 µM | |

| P. cynomolgi Liver Stage Model | IC50 (Hypnozoites, prophylactic) | 3.1 µM | |

| Human Hepatoma Cells (HepG2) | Cytotoxicity | Non-toxic | |

| hERG Channel Inhibition | Safety | No inhibition | |

| Pharmacokinetics (Mouse) | Oral Bioavailability | Low / Not orally bioavailable | |

| Pharmacokinetics (Mouse) | Clearance (IV, PO) | Rapid | |

| Pharmacokinetics (Mouse) | Clearance (Subcutaneous) | Prolonged |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to characterize this compound.

Protocol 1: Proteasome Chymotrypsin-Like Activity Assay

This assay measures the ability of this compound to inhibit the β5 subunit of purified Pf20S.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA.

-

Enzyme: Purified Pf20S is diluted in assay buffer to a final concentration of approximately 1-2 nM.

-

Inhibitor: this compound is serially diluted in DMSO, followed by a final dilution in assay buffer to maintain a constant DMSO concentration (e.g., <1%).

-

Substrate: A stock solution of Suc-LLVY-AMC is prepared in DMSO and diluted in assay buffer to a final concentration of 20 µM.

-

-

Assay Procedure:

-

The assay is performed in a 96-well, black, flat-bottom plate.

-

Add Pf20S enzyme solution to each well.

-

Add this compound dilutions or DMSO (for control wells) and pre-incubate the enzyme-inhibitor mixture at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the percent inhibition relative to the DMSO control and plot against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Protocol 2: In Vitro Antiplasmodial Growth Inhibition Assay (SYBR Green I)

This assay determines the efficacy of this compound against the erythrocytic stages of P. falciparum.

Methodology:

-

Preparation:

-

In a 96-well plate, prepare serial dilutions of this compound in complete parasite culture medium.

-

Prepare a synchronized culture of P. falciparum at the ring stage with a starting parasitemia of ~0.5% and a hematocrit of 2%.

-

-

Incubation:

-

Add the parasite culture to the drug-dosed plate. Include positive (parasites, no drug) and negative (uninfected RBCs, no drug) controls.

-

Incubate the plate for 72 hours in a modular incubator chamber with a gas mixture of 5% O2, 5% CO2, and 90% N2 at 37°C.

-

-

Lysis and Staining:

-

Prepare a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing SYBR Green I dye.

-

After incubation, add the lysis buffer to each well.

-

Seal the plate and incubate for 1 hour at room temperature in the dark to allow for cell lysis and DNA staining.

-

-

Data Analysis:

-

Measure fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~530 nm).

-

Subtract the background fluorescence from the negative control wells.

-

Calculate the percentage of growth inhibition for each concentration relative to the positive control.

-

Determine the EC50 value by fitting the data to a dose-response curve.

-

Protocol 3: Western Blot for Detection of Polyubiquitinated Proteins

This method is used to visualize the accumulation of polyubiquitinated proteins in parasites following treatment with this compound.

Methodology:

-

Parasite Treatment and Lysis:

-

Culture synchronized late-stage P. falciparum parasites (trophozoites/schizonts) to a high parasitemia.

-

Treat the culture with this compound (e.g., 1 µM) or DMSO (control) for 6 hours.

-

Isolate the parasites from red blood cells by saponin lysis.

-

Wash the parasite pellet with cold PBS and lyse in RIPA buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619).

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (~20-30 µg) on an SDS-PAGE gel (e.g., 4-12% gradient gel).

-

-

Blotting and Immunodetection:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A high-molecular-weight smear indicates the accumulation of polyubiquitinated proteins.

-

Protocol 4: In Vivo Efficacy in a Humanized Mouse Model

This protocol outlines the procedure for testing the efficacy of this compound in mice engrafted with human red blood cells and infected with P. falciparum.

Methodology:

-

Mouse Model:

-

Use severely immunodeficient mice, such as NOD-scid IL2Rγnull (NSG) mice.

-

Engraft mice with human red blood cells (huRBCs) via intravenous or intraperitoneal injection to achieve a stable level of human chimerism.

-

-

Infection and Treatment:

-

Infect the huRBC-engrafted mice with P. falciparum (e.g., Pf3D7 strain) by intravenous injection of infected RBCs.

-

Monitor the establishment of infection by daily Giemsa-stained thin blood smears until parasitemia reaches a target level (e.g., ~1%).

-

Begin treatment with this compound, formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% water). Administer the compound subcutaneously at a dose of 100 mg/kg, twice daily (b.i.d.), for a defined period (e.g., 4 days). The control group receives the vehicle only.

-

-

Monitoring and Endpoint:

-

Monitor parasitemia daily by microscopic examination of blood smears.

-

The primary endpoint is the reduction in parasitemia in the treated group compared to the control group. Data can be plotted as parasitemia (%) versus days post-infection.

-

Conclusion

This compound is a highly potent and selective noncovalent inhibitor of the P. falciparum proteasome. Its distinct mechanism of action, rapid parasite killing kinetics, and efficacy against drug-resistant strains and various parasite life stages make it a valuable lead compound. While its current formulation is not orally bioavailable, its strong preclinical profile warrants further medicinal chemistry efforts to improve its pharmacokinetic properties for development as a next-generation antimalarial therapeutic. The data and protocols presented in this guide offer a foundational resource for researchers working to advance proteasome inhibitors in the fight against malaria.

TDI-8304: A Technical Whitepaper on a Novel Proteasome Inhibitor for Malaria Treatment

Audience: Researchers, scientists, and drug development professionals.

Abstract: The emergence of drug-resistant Plasmodium falciparum strains necessitates the development of novel antimalarial therapeutics with new mechanisms of action. Targeting the parasite's ubiquitin-proteasome system (UPS) represents a promising strategy. This document provides a detailed technical overview of the early-stage research on TDI-8304, a macrocyclic peptide that potently and selectively inhibits the P. falciparum 20S proteasome (Pf20S). We consolidate key findings on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the intriguing phenomenon of collateral sensitivity associated with resistance. This guide is intended to serve as a comprehensive resource for researchers in the field of antimalarial drug discovery.

Core Mechanism of Action

This compound is an experimental therapeutic that targets the proteasome, an essential multi-protein complex in Plasmodium falciparum cells.[1][2] Its primary mechanism involves the selective and potent inhibition of the chymotrypsin-like activity of the β5 subunit of the Pf20S proteasome.[3][4] This inhibition is time-dependent and follows an induced-fit mechanism.[3] By blocking the function of the proteasome, this compound prevents the degradation of polyubiquitinated proteins, leading to their accumulation within the parasite.[3][5] This disruption of protein homeostasis results in rapid parasite death.[6] Structural studies using cryo-electron microscopy (cryo-EM) have provided high-resolution models of how this compound binds to its target, revealing the basis for its high selectivity for the parasite proteasome over human orthologs.[1][7]

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data regarding its potency, selectivity, and efficacy.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Target/Cell Line | Value | Reference |

| EC50 | P. falciparum 3D7 | 11 ± 2 nM | [3] |

| P. falciparum Dd2 | 19 ± 3 nM | [3] | |

| Artemisinin-Sensitive Strains (3663) | 12 ± 2 nM | [3] | |

| Artemisinin-Resistant Strains (4884) | 16 ± 4 nM | [3] | |

| Geometric Mean (38 Clinical Isolates) | 18 nM (range: 5-30 nM) | [3] | |

| Cytotoxicity (CC50) | HepG2 Human Cells | > 50,000 nM | [3][5] |

| Proteasome Inhibition (IC50) | Pf20S (β5 subunit) | 2.6 ± 0.3 nM | [3] |

| Human c-20S (constitutive) | 309 ± 31 nM | [3] | |

| Human i-20S (immuno) | 108 ± 12 nM | [3] | |

| Selectivity Index | (c-20S IC50 / Pf20S IC50) | ~119-fold | [3] |

| (i-20S IC50 / Pf20S IC50) | ~42-fold | [3] |

Table 2: Enzyme Inhibition Kinetics

| Parameter | Description | Value | Reference |

| KIapp | Apparent initial binding constant | 1007 nM | [3][4] |

| Ki * | Final binding constant after induced fit | 89.6 nM | [3][4] |

| koff | Dissociation rate constant | 0.0008 s-1 | [3][6] |

| t1/2 | Half-life of enzyme-inhibitor complex | 14.4 min | [6] |

Table 3: In Vivo Pharmacokinetics and Efficacy

| Parameter | Administration | Value | Reference |

| Clearance (CL) | i.v. (1 mg/kg) in mice | 201 mL/min/kg | [3][8] |

| s.c. (100 mg/kg) in mice | 12.5 mL/min/kg | [3][8] | |

| Efficacy | Parasitemia Reduction (Humanized Mice) | >2 log10 reduction | [3] |

| Dosing Regimen | Subcutaneous (s.c.) | 100 mg/kg, twice daily | [3][8] |

Preclinical Research Workflow

The evaluation of this compound followed a standard preclinical drug discovery pipeline, progressing from initial screening and mechanism validation to in vivo efficacy testing.

Resistance and Collateral Sensitivity

While this compound is highly effective, parasites can develop resistance.[1] A key mutation identified that confers resistance to this compound is A117D in the Pf20S β6 subunit.[6] This mutation is not in the active site but is thought to cause conformational changes that weaken the binding of this compound.[1][3]

Remarkably, the A117D mutation that reduces sensitivity to this compound (a β5 inhibitor) leads to hypersensitivity to WLW-vs, a tripeptide vinyl sulfone that targets the β2 subunit of the proteasome.[6] This phenomenon, known as "collateral sensitivity," suggests that combination therapies targeting different proteasome subunits could be a powerful strategy to prevent the emergence of resistance.[1][6]

Experimental Protocols

The following are summarized methodologies for key experiments performed in the early-stage research of this compound, based on published studies.[3]

In Vitro P. falciparum Growth Inhibition Assay

-

Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at 2% hematocrit in a complete medium.

-

Drug Preparation: this compound is serially diluted to create a range of concentrations for dose-response analysis.

-

Assay Plate Setup: In a 96-well plate, parasite cultures (1% parasitemia, 1% hematocrit) are incubated with the various drug concentrations for 72 hours under standard gas conditions (5% O₂, 5% CO₂, 90% N₂).

-

Growth Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay. Plates are lysed and incubated with SYBR Green I dye.

-

Data Analysis: Fluorescence is read using a plate reader. The resulting data are analyzed using a nonlinear regression model to calculate the 50% effective concentration (EC50).

Proteasome Activity Inhibition Assay

-

Enzyme Source: Purified Pf20S, human constitutive 20S (c-20S), or immunoproteasome 20S (i-20S) are used.

-

Inhibitor Incubation: The proteasome enzyme is pre-incubated with varying concentrations of this compound for a specified time at 37°C.

-

Substrate Addition: The fluorogenic peptide substrate Suc-LLVY-AMC (specific for the β5 chymotrypsin-like activity) is added to initiate the reaction.

-

Activity Measurement: The hydrolysis of the substrate, which releases fluorescent AMC, is monitored over time using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm).

-

Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Polyubiquitinated Protein Accumulation (Western Blot)

-

Parasite Treatment: Synchronized late-stage trophozoite or schizont cultures are treated with this compound (e.g., at 1 µM) or a vehicle control (DMSO) for 6 hours.[3][5]

-

Protein Extraction: Parasites are isolated from red blood cells by saponin lysis, and total protein lysates are prepared.

-

SDS-PAGE and Transfer: Protein concentration is quantified, and equal amounts are separated by SDS-PAGE, followed by transfer to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then probed with a primary antibody specific for polyubiquitin chains. A secondary antibody conjugated to horseradish peroxidase (HRP) is then used.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. An increase in high-molecular-weight smears in the this compound-treated lane indicates the accumulation of polyubiquitinated proteins.

In Vivo Efficacy in Humanized Mouse Model

-

Animal Model: NOD-scid IL-2Rγnull (NSG) mice are engrafted with human erythrocytes to support P. falciparum infection.

-

Infection: Mice are infected with P. falciparum (e.g., Pf3D7 strain), and parasitemia is allowed to establish (e.g., ~1%).

-

Treatment: Treatment is initiated with this compound administered subcutaneously (e.g., 100 mg/kg, twice daily) for a period of 4-5 days.[3][8] A control group receives the vehicle only.

-

Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

-

Endpoint and Analysis: The primary endpoint is the reduction in parasitemia compared to the control group. Blood concentrations of this compound may also be measured to correlate exposure with efficacy.[3]

References

- 1. Structural study points the way to better malaria drugs | Cornell Chronicle [news.cornell.edu]

- 2. malariaworld.org [malariaworld.org]

- 3. Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structures revealing mechanisms of resistance and collateral sensitivity of Plasmodium falciparum to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Study Points the Way to Better Malaria Drugs | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

- 8. researchgate.net [researchgate.net]

TDI-8304: A Multi-Stage Analysis of its Antiplasmodial Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The emergence and spread of drug-resistant Plasmodium falciparum necessitate the development of novel antimalarials with multi-stage activity. The parasite's proteasome, a crucial enzymatic complex for protein homeostasis, has been identified as a key therapeutic target. This document provides a comprehensive technical overview of TDI-8304, a novel macrocyclic peptide that acts as a potent and highly selective inhibitor of the P. falciparum 20S proteasome (Pf20S). This compound demonstrates significant efficacy against the asexual blood stages, including artemisinin-resistant strains, and the liver stages of the parasite. Its mechanism of action, potent in vitro and in vivo activity, and synergy with existing antimalarials position it as a promising candidate for further development.

Introduction to this compound

Malaria remains a significant global health challenge, with resistance to frontline artemisinin-based combination therapies (ACTs) threatening control and elimination efforts. The ubiquitin-proteasome system is essential for the parasite's survival across its complex life cycle, making it an attractive target for new drugs.[1] this compound is a recently developed macrocyclic peptide that selectively inhibits the Pf20S proteasome.[2][3] Unlike many proteasome inhibitors that show toxicity against human cells, this compound was engineered for high selectivity for the parasite's proteasome over its human counterparts, offering a potentially wider therapeutic window.[2][4] This guide details its specific mechanism and quantifiable effects on the critical life cycle stages of Plasmodium.

Mechanism of Action

This compound functions as a noncovalent, time-dependent inhibitor of the Pf20S proteasome, demonstrating an induced-fit mechanism.[5] It specifically targets the chymotrypsin-like activity of the β5 subunit.[5] Upon binding, this compound makes extensive hydrophilic and hydrophobic contact within the substrate-binding cleft between the β5 and β6 subunits, leading to potent and specific inhibition.[4] This inhibition disrupts protein turnover, leading to an accumulation of polyubiquitinated proteins within the parasite, a state of cellular stress that culminates in rapid cell death.[2][5] The compound also binds weakly to the β2 active site, and this co-inhibition may contribute to its overall antimalarial potency.[4]

Caption: Mechanism of this compound targeting the Pf20S proteasome.

Table 1: Proteasome Inhibition Kinetics of this compound

This table summarizes the kinetic parameters of this compound against the Pf20S proteasome, highlighting its time-dependent inhibition.

| Parameter | Value | Reference |

| Kiapp (Apparent inhibition constant) | 1,007 nM | [5] |

| Ki*app (Second-step inhibition constant) | 89.6 nM | [5] |

| koff (Dissociation rate constant) | 0.0008 s-1 | [4] |

| t1/2 (Half-life of Pf20S:this compound complex) | 14.4 minutes | [4][5] |

Efficacy Across the Plasmodium Life Cycle

Inhibitors of the Plasmodium proteasome have demonstrated activity against multiple stages of the parasite's life cycle, including erythrocytic, liver, and gametocyte stages.[2][5] this compound's efficacy has been quantitatively assessed in the asexual blood and liver stages.

References

- 1. Dual-targeting proteasome inhibitor ONX-0914 demonstrates potent antiplasmodial activity for malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structures revealing mechanisms of resistance and collateral sensitivity of Plasmodium falciparum to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

TDI-8304: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of TDI-8304, a potent and selective non-covalent inhibitor of the Plasmodium falciparum 20S proteasome (Pf20S). This compound, a macrocyclic peptide, has demonstrated significant promise as a novel antimalarial agent, exhibiting activity against multiple life-cycle stages of the parasite, including artemisinin-resistant strains. This document details the structure-activity relationship (SAR) studies that led to its development, a summary of its synthetic route, its mechanism of action, and key in vitro and in vivo data. Experimental protocols for critical assays are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising therapeutic candidate.

Discovery of this compound: A Structure-Activity Relationship (SAR) Journey

The development of this compound stemmed from a lead optimization program aimed at identifying potent and selective inhibitors of the Pf20S. The starting point for this effort was a known compound, from which a series of analogs were synthesized to improve potency, selectivity, and pharmacokinetic properties.

The SAR evolution from the initial lead to this compound focused on modifications at several key positions of the molecule. A significant breakthrough was achieved by introducing a cyclopentyl moiety at the P1 position and replacing a biaryl ether with a monophenyl alkyl chain. These modifications led to a substantial increase in potency against P. falciparum (3D7 strain) and remarkable selectivity for the parasite's proteasome over its human counterparts[1].

Synthesis of this compound

While a detailed, step-by-step synthetic protocol is outlined in the supplementary materials of the primary research articles, this guide provides a high-level overview of the synthetic strategy. The synthesis of this compound is a multi-step process characteristic of complex peptide macrocycles, involving solid-phase peptide synthesis (SPPS) and subsequent solution-phase modifications and cyclization. Key steps include the sequential coupling of protected amino acid building blocks, followed by on-resin or in-solution cyclization to form the macrocyclic core. The final deprotection steps yield the active this compound compound. For the complete, detailed synthetic protocol, readers are directed to the supplementary information of the relevant publications.

Mechanism of Action: Targeting the Parasite's Proteasome

This compound exerts its antimalarial effect by selectively inhibiting the β5 subunit of the Pf20S proteasome, a crucial component of the ubiquitin-proteasome system (UPS) responsible for protein degradation in eukaryotic cells. The parasite relies heavily on the UPS for various essential processes, including cell cycle progression, protein quality control, and evasion of the host immune system.

The inhibition of the Pf20S by this compound is time-dependent and follows an induced-fit mechanism[1]. This leads to an accumulation of polyubiquitinated proteins within the parasite, ultimately triggering cell death[1][2]. Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into the binding of this compound to the Pf20S, revealing extensive interactions within the β5 active site that underpin its high affinity and selectivity[3].

Signaling Pathway: The Ubiquitin-Proteasome System

Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound.

Biological Activity and Efficacy

This compound has demonstrated potent activity against various strains of P. falciparum, including those resistant to existing antimalarial drugs.

In Vitro Activity

| Parameter | Value | Cell Line/Strain | Reference |

| EC50 (Pf3D7) | Potent nM range | P. falciparum 3D7 | [1] |

| EC50 (Clinical Isolates) | Geometric mean of 18 nM (range: 5-30 nM) | 38 clinical isolates from Uganda | [1][2] |

| Cytotoxicity (HepG2) | Not cytotoxic | Human hepatoma cells (HepG2) | [1][2] |

| Proteasome Inhibition (Pf20S β5) | Highly potent | Purified Pf20S | [1] |

| Proteasome Inhibition (Human c-20S & i-20S) | Marked selectivity over human proteasomes | Purified human proteasomes | [1] |

In Vivo Efficacy

In a humanized mouse model of P. falciparum infection, subcutaneous administration of this compound at 100 mg/kg twice daily resulted in a significant reduction in parasitemia, with one mouse showing a 2-log reduction and another clearing the infection entirely[1].

Pharmacokinetic Properties

| Parameter | Route of Administration | Value | Species | Reference |

| Clearance | Intravenous (i.v.) | Rapid | Mice | [1] |

| Clearance | Oral (p.o.) | Rapid | Mice | [1] |

| Clearance | Subcutaneous (s.c.) | Prolonged | Mice | [1] |

Experimental Protocols

Proteasome Inhibition Assay

This protocol outlines the method to determine the inhibitory activity of this compound against the chymotrypsin-like activity of the Pf20S β5 subunit.

Caption: Workflow for the in vitro proteasome inhibition assay.

Methodology:

-

Purified Pf20S is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.

-

To determine the time-dependent inhibition, the hydrolysis of a fluorogenic substrate (e.g., suc-LLVY-AMC) is monitored in the presence of a β2-specific inhibitor (e.g., WLW-VS) to isolate the β5 activity[1].

-

The reaction is initiated by the addition of the substrate.

-

The increase in fluorescence, corresponding to substrate cleavage, is measured kinetically using a plate reader.

-

The observed rate constants (kobs) are calculated from the progress curves and plotted against the inhibitor concentration to determine the apparent association rate constant (kon) and the dissociation rate constant (koff). The inhibitory constants (Kiapp and Ki*app) are derived from these values[1].

In Vitro Antimalarial Activity Assay

This protocol describes the determination of the 50% effective concentration (EC50) of this compound against asynchronous P. falciparum cultures.

Methodology:

-

Asynchronous cultures of P. falciparum are seeded in 96-well plates.

-

The parasites are exposed to a serial dilution of this compound for a defined period (e.g., 72 hours).

-

Parasite growth is quantified using a suitable method, such as the SYBR Green I-based fluorescence assay, which measures DNA content.

-

The fluorescence intensity is plotted against the drug concentration, and the EC50 value is calculated using a non-linear regression model.

Synergy Assay with Dihydroartemisinin (DHA)

This protocol is a modified ring-stage survival assay (RSA) to evaluate the synergistic interaction between this compound and DHA[1].

Caption: Experimental workflow for the synergy assay between this compound and DHA.

Methodology:

-

Synchronized early ring-stage (1-3 hours post-invasion) P. falciparum parasites are used.

-

The parasites are exposed to a 3-hour pulse of varying concentrations of DHA in combination with continuous exposure to varying concentrations of this compound for a total of 72 hours[1].

-

After 72 hours, parasitemia is measured.

-

The fractional inhibitory concentration (FIC) index is calculated to determine if the combination is synergistic, additive, or antagonistic.

Resistance and Collateral Sensitivity

Resistance to this compound has been associated with a mutation in the Pf20S β6 subunit (A117D). Interestingly, this mutation confers increased sensitivity to a β2 subunit inhibitor, a phenomenon known as collateral sensitivity. This finding suggests that combination therapies targeting different subunits of the proteasome could be a strategy to mitigate the development of resistance.

Conclusion and Future Directions

This compound is a highly promising antimalarial drug candidate with a novel mechanism of action. Its potent and selective inhibition of the P. falciparum proteasome, coupled with its efficacy against drug-resistant strains and in vivo activity, makes it a valuable lead for further development. Future research should focus on optimizing its pharmacokinetic properties to enhance oral bioavailability and on exploring combination therapies to further improve efficacy and combat the emergence of resistance. The detailed structural and mechanistic understanding of this compound's interaction with the Pf20S provides a solid foundation for the rational design of next-generation proteasome inhibitors for the treatment of malaria.

References

- 1. Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improvement of asparagine ethylenediamines as anti-malarial Plasmodium-selective proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural study points the way to better malaria drugs | Cornell Chronicle [news.cornell.edu]

TDI-8304: A Technical Guide to a Novel and Selective Inhibitor of the Plasmodium falciparum 20S Proteasome

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of novel antimalarial agents with new mechanisms of action. The parasite's 20S proteasome (Pf20S) has been identified as a critical drug target, essential for various stages of the parasite's life cycle. This technical guide provides an in-depth overview of TDI-8304, a potent and species-selective macrocyclic peptide inhibitor of the Pf20S. This document details the mechanism of action, inhibitory kinetics, and cellular effects of this compound, supported by quantitative data and detailed experimental methodologies. Visual diagrams are provided to illustrate key pathways and experimental workflows, offering a comprehensive resource for researchers in the field of antimalarial drug discovery.

Introduction to the Plasmodium falciparum 20S Proteasome (Pf20S)

The 20S proteasome is the catalytic core of the 26S proteasome, a large multi-protein complex responsible for the degradation of ubiquitinated proteins in eukaryotic cells.[1][2] This process is crucial for maintaining cellular homeostasis by regulating protein turnover, cell cycle progression, and stress responses.[2] The 20S proteasome is a cylindrical structure composed of four stacked heptameric rings, forming an α7β7β7α7 configuration.[1] The proteolytic active sites are located within the inner β-rings.[2] In P. falciparum, the proteasome plays a vital role throughout its complex life cycle, making it an attractive target for therapeutic intervention.[3][4] Inhibition of Pf20S leads to the accumulation of polyubiquitinated proteins, inducing cellular stress and parasite death.[3][5]

This compound: A Potent and Selective Pf20S Inhibitor

This compound is a macrocyclic peptide that has been identified as a potent, noncovalent, and highly selective inhibitor of the Pf20S.[6][7] Its unique chemical structure allows for high-affinity binding to the parasite proteasome while exhibiting minimal activity against human proteasomes, a critical feature for a promising drug candidate.[3][7]

Mechanism of Action

This compound exhibits a time-dependent inhibition of the Pf20S through an induced-fit mechanism.[3] It specifically targets the chymotrypsin-like activity of the β5 subunit of the Pf20S.[3][4] High-resolution cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to both the β2 and β5 subunits in wild-type Pf20S.[8][9] This binding is extensive and contributes to its high potency.[9]

dot

Caption: Mechanism of this compound inhibition of Pf20S.

Quantitative Inhibitory Activity

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory parameters.

Table 1: In Vitro Inhibitory Activity of this compound against Proteasomes

| Proteasome Target | IC50 (μM) | Reference(s) |

| P. falciparum 20S (Pf20S) | 0.06 | [7] |

| Human constitutive 20S (c-20S) | >80 | [7] |

| Human immunoproteasome 20S (i-20S) | >80 | [7] |

Table 2: In Vitro Antiplasmodial Activity of this compound

| P. falciparum Strain | EC50 (μM) | Reference(s) |

| 3D7 | 0.009 | [7] |

Table 3: Kinetic Parameters of this compound Inhibition of Pf20S

| Parameter | Value | Unit | Reference(s) |

| Kiapp | 1007 | nM | [3][4] |

| Ki*app | 89.6 | nM | [3][4] |

| koff | 0.0008 | s-1 | [3][4][5] |

| t1/2 of Pf20S:this compound complex | 14.4 | minutes | [3][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound. These are generalized protocols based on published literature and may require optimization for specific laboratory conditions.

Pf20S Chymotrypsin-like Activity Inhibition Assay

This assay measures the ability of this compound to inhibit the chymotrypsin-like proteolytic activity of the Pf20S using a fluorogenic substrate.

Materials:

-

Purified Pf20S enzyme

-

This compound (or other test inhibitors)

-

Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA

-

Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to achieve the desired final concentrations.

-

In a 96-well plate, add a solution of Pf20S in assay buffer.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells containing the enzyme.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the Suc-LLVY-AMC substrate to each well. The final concentration of the substrate should be at or below its Km value for the enzyme.

-

Immediately measure the fluorescence intensity over time using a plate reader at 37°C.

-

Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

dot

Caption: Workflow for Pf20S inhibition assay.

P. falciparum Growth Inhibition Assay

This cell-based assay evaluates the potency of this compound in inhibiting the growth of asexual blood-stage P. falciparum.

Materials:

-

Synchronized P. falciparum culture (e.g., 3D7 strain) at the ring stage

-

Human red blood cells (RBCs)

-

Complete parasite culture medium (e.g., RPMI-1640 with supplements)

-

This compound

-

96-well microplates

-

DNA-intercalating dye (e.g., DAPI) or [3H]-hypoxanthine

-

Plate reader (fluorescence or scintillation counter)

Procedure:

-

Prepare a serial dilution of this compound in complete culture medium in a 96-well plate.

-

Add synchronized ring-stage parasite culture (e.g., at 0.5% parasitemia and 2% hematocrit) to each well. Include parasite-free RBCs as a negative control and infected RBCs with no compound as a positive control.

-

Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

After incubation, quantify parasite growth.

-

DAPI Staining: Lyse the RBCs and stain the parasite DNA with DAPI. Measure fluorescence intensity.

-

[3H]-hypoxanthine Incorporation: Add [3H]-hypoxanthine during the last 24 hours of incubation. Harvest the cells and measure incorporated radioactivity using a scintillation counter.

-

-

Calculate the percent growth inhibition for each this compound concentration compared to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.

Accumulation of Polyubiquitinated Proteins Assay

This assay assesses the downstream cellular effect of Pf20S inhibition by this compound.

Materials:

-

Synchronized P. falciparum culture (trophozoite or schizont stage)

-

This compound

-

Saponin for RBC lysis

-

Lysis buffer with protease inhibitors

-

Primary antibody: mouse anti-ubiquitin

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

SDS-PAGE and Western blotting reagents and equipment

-

Chemiluminescence detection system

Procedure:

-

Treat synchronized parasite cultures with this compound (e.g., at a concentration of 1 µM) or DMSO for a specified time (e.g., 6 hours).[5]

-

Harvest the parasites by lysing the host RBCs with saponin.

-

Wash the parasite pellet and lyse it in a buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with a primary antibody against ubiquitin.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system. An increase in the high-molecular-weight smear of polyubiquitinated proteins indicates proteasome inhibition.

dot

References

- 1. Dual-targeting proteasome inhibitor ONX-0914 demonstrates potent antiplasmodial activity for malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. adipogen.com [adipogen.com]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of two novel high-throughput assays to quantify ubiquitylated proteins in cell lysates: application to screening of new anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifesensors.com [lifesensors.com]

- 8. ubpbio.com [ubpbio.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for TDI-8304: An Investigational Antimalarial Agent

For Research Use Only

Introduction

TDI-8304 is a potent and highly selective inhibitor of the Plasmodium falciparum 20S proteasome (Pf20S), a critical enzyme complex for protein homeostasis in the malaria parasite. By targeting the β5 subunit of the Pf20S, this compound disrupts the parasite's ubiquitin-proteasome system, leading to an accumulation of polyubiquitinated proteins and subsequent parasite death.[1] These application notes provide detailed protocols for key in vitro assays to evaluate the activity and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals in the field of antimalarial research.

Quantitative Data Summary

The following tables summarize the in vitro potency, selectivity, and kinetic parameters of this compound.

Table 1: In Vitro Potency of this compound against P. falciparum Strains

| P. falciparum Strain | EC50 (nM) | Notes |

| 3D7 | Potent Inhibition | Chloroquine-sensitive |

| Dd2 | Potent Inhibition | Chloroquine-resistant |

| Dd2β6A117D | ~18-fold reduction in potency compared to Dd2 | Proteasome inhibitor-resistant |

| Dd2β5A49S | Potent Inhibition | Proteasome inhibitor-resistant |

| HB3 | Comparable to other strains | Chloroquine-sensitive |

| 3663 | Comparable to other strains | Artemisinin-sensitive |

| 4884 | Comparable to other strains | Artemisinin-resistant |

| Clinical Isolates (Uganda) | Geometric Mean: 18 nM (range: 5-30 nM) | 38 fresh clinical isolates |

Data compiled from multiple sources.[1]

Table 2: In Vitro Selectivity of this compound

| Target | Assay Type | Endpoint | Result |

| Pf20S β5 subunit | Proteasome Inhibition | IC50 | Highly Potent |

| Human c-20S | Proteasome Inhibition | IC50 | Markedly Selective for Pf20S |

| Human i-20S | Proteasome Inhibition | IC50 | Markedly Selective for Pf20S |

| HepG2 cells | Cytotoxicity | CC50 | No cytotoxicity observed |

Data compiled from multiple sources.[1][2]

Table 3: Kinetic Parameters of this compound Inhibition of Pf20S

| Parameter | Value |

| Inhibition Mechanism | Time-dependent, induced-fit |

| Kiapp | 1,007 nM |

| Ki*app | 89.6 nM |

| t1/2 (Pf20S:this compound complex) | 14.4 minutes |

| koff | 0.0008 s-1 |

Data compiled from multiple sources.[1][3]

Experimental Protocols

Pf20S Proteasome Inhibition Assay

This assay determines the inhibitory activity of this compound against the chymotrypsin-like activity of the purified P. falciparum 20S proteasome.

Materials:

-

Purified Pf20S proteasome

-

This compound

-

Fluorogenic peptide substrate: Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 0.035% SDS)

-

Dimethyl sulfoxide (DMSO)

-

384-well black plates

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.

-

Add the purified Pf20S proteasome to each well of a 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the Suc-LLVY-AMC substrate to each well.

-

Monitor the fluorescence intensity at regular intervals using a fluorescence plate reader.

-

Calculate the rate of substrate hydrolysis.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

P. falciparum Growth Inhibition Assay

This assay measures the efficacy of this compound in inhibiting the growth of asexual blood-stage P. falciparum parasites in vitro.

Materials:

-

Synchronized P. falciparum cultures (e.g., 3D7, Dd2) at the ring stage (0.5% parasitemia, 2% hematocrit)

-

Complete malaria culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

Human erythrocytes

-

This compound

-

DMSO

-

96-well culture plates

-

DNA-intercalating fluorescent dye (e.g., SYBR Green I)

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

-

Add the synchronized parasite culture to each well. Include wells with untreated parasites (negative control) and uninfected erythrocytes (background control).

-

Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

After incubation, lyse the cells by adding lysis buffer containing SYBR Green I to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Calculate the EC50 value by subtracting the background fluorescence and plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.

Mammalian Cell Cytotoxicity Assay

This assay assesses the cytotoxic effect of this compound on a human cell line, such as HepG2, to determine its selectivity.

Materials:

-

HepG2 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

DMSO

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., resazurin-based assay)

-

Absorbance/Fluorescence plate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Replace the medium in the cell plate with the medium containing the diluted compound. Include vehicle control wells (DMSO).

-

Incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add the cell viability reagent to each well and incubate for the recommended time.

-

Measure the absorbance or fluorescence according to the manufacturer's instructions.

-

Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot for Polyubiquitinated Proteins

This protocol is used to detect the accumulation of polyubiquitinated proteins in P. falciparum following treatment with this compound, confirming its mechanism of action.

Materials:

-

Synchronized P. falciparum culture at the trophozoite stage

-

This compound

-

DMSO

-

Saponin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody: anti-ubiquitin

-

Secondary antibody: HRP-conjugated

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat the synchronized trophozoite culture with this compound (e.g., at 1 µM) or DMSO for 6 hours.[1]

-

Lyse the infected red blood cells with saponin to release the parasites.

-

Wash the parasite pellet with PBS.

-

Lyse the parasites with lysis buffer and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with the primary anti-ubiquitin antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in high molecular weight smears indicates an accumulation of polyubiquitinated proteins.

Visualizations

References

- 1. Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structures revealing mechanisms of resistance and collateral sensitivity of Plasmodium falciparum to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of TDI-8304 in a Malaria-Infected Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-8304 is a potent and selective noncovalent inhibitor of the Plasmodium falciparum 20S proteasome (Pf20S), a critical complex for parasite survival and proliferation.[1][2][3] Specifically, this compound targets the β5 subunit of the Pf20S, exhibiting time-dependent inhibition.[4] This targeted mechanism of action disrupts the parasite's ability to degrade proteins, leading to an accumulation of polyubiquitinated proteins and subsequent cell death.[2][4] Preclinical studies have demonstrated its efficacy against erythrocytic stages of P. falciparum, including artemisinin-resistant strains, and its ability to clear parasites in a humanized mouse model of malaria infection.[1][4][5] These application notes provide a detailed protocol for the use of this compound in a malaria-infected mouse model to evaluate its in vivo efficacy.

Mechanism of Action of this compound